Reversible vs. Irreversible LSD1 Inhibition
Namoline inhibits LSD1 with an IC50 of 51 μM in an HRP‑coupled enzymatic assay and acts through a reversible binding mechanism [1]. In contrast, the irreversible LSD1 inhibitor GSK‑LSD1 exhibits an IC50 of 16 nM—approximately 3,200‑fold more potent—but irreversibly inactivates the enzyme and shows >1,000‑fold selectivity over LSD2, MAO‑A, and MAO‑B . Another irreversible inhibitor, T‑3775440, has an IC50 of 2.1 nM . The key differentiation is that Namoline's reversible inhibition allows for washout and recovery of enzyme activity, whereas irreversible inhibitors permanently disable the target, leading to sustained pharmacodynamic effects that may not be appropriate for all experimental models.
| Evidence Dimension | LSD1 Inhibition Potency and Mechanism |
|---|---|
| Target Compound Data | IC50 = 51 μM; reversible binding |
| Comparator Or Baseline | GSK‑LSD1 (irreversible): IC50 = 16 nM; T‑3775440 (irreversible): IC50 = 2.1 nM |
| Quantified Difference | GSK‑LSD1 is ~3,200‑fold more potent than Namoline in enzymatic assays |
| Conditions | HRP‑coupled enzymatic assay for Namoline; cell‑free enzymatic assays for GSK‑LSD1 and T‑3775440 |
Why This Matters
Researchers requiring reversible target engagement and washout‑compatible experimental protocols must use Namoline; substituting with an irreversible inhibitor will introduce permanent target modification and altered cellular kinetics.
- [1] Willmann D, Lim S, Wetzel S, et al. Impairment of prostate cancer cell growth by a selective and reversible lysine-specific demethylase 1 inhibitor. Int J Cancer. 2012;131(11):2704-9. View Source
